3-phenyl-octahydro-1H-indole

Description

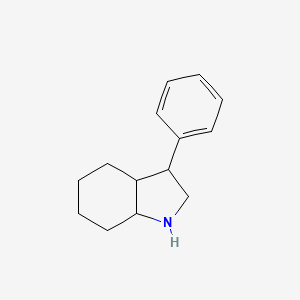

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-3,6-7,12-15H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWANJFHETVWHSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(CN2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenyl Octahydro 1h Indole and Its Analogues

Strategies for Constructing the Octahydro-1H-Indole Nucleus

The synthesis of the octahydro-1H-indole scaffold is a central theme in heterocyclic chemistry. The principal strategies involve either the saturation of an existing indole (B1671886) core or the de novo construction of the bicyclic ring system through cyclization reactions.

Hydrogenation-Based Routes from Indole Precursors

One of the most direct methods to access the octahydro-1H-indole skeleton is through the complete reduction of the corresponding indole precursor. This transformation requires breaking the aromaticity of the indole system, a process that often necessitates specific catalytic systems and conditions.

The complete hydrogenation of the indole ring to yield an octahydroindole is a challenging transformation due to the aromatic stability of the indole nucleus. This reduction typically proceeds in two stages: an initial reduction of the pyrrole (B145914) ring to form an indoline (B122111), followed by the saturation of the benzene (B151609) ring. Various transition-metal catalysts, including platinum, palladium, rhodium, and ruthenium, have been employed for this purpose.

Heterogeneous catalysts like Platinum on carbon (Pt/C) can be used, often requiring acidic conditions to activate the indole ring towards reduction. For instance, the use of p-toluenesulfonic acid in water at room temperature and moderate hydrogen pressure allows for the hydrogenation of various substituted indoles.

Homogeneous catalysts offer greater tunability and are frequently used for asymmetric hydrogenations. Ruthenium-N-heterocyclic carbene (Ru-NHC) complexes have been shown to be effective for the complete hydrogenation of N-protected indoles. This process can be designed as a dual-function system where the catalyst first acts as a homogeneous species for the asymmetric hydrogenation of the pyrrole ring and then transforms into nanoparticles in situ to catalyze the reduction of the carbocyclic ring at a higher temperature. Typical conditions for the Ru-NHC catalyzed process involve a two-step temperature profile: an initial phase at 25 °C under 70-100 bar of H₂ for 48 hours, followed by a second phase at 100 °C under 100 bar of H₂ for another 48 hours.

Rhodium and Iridium complexes are also prominent in the asymmetric hydrogenation of N-protected indoles to chiral indolines, which are precursors to octahydroindoles. Palladium-based catalysts, often in combination with a Brønsted acid activator, are effective for the hydrogenation of unprotected indoles. The acid protonates the indole at the C3 position, disrupting the aromaticity and facilitating hydrogenation.

| Catalyst System | Substrate Type | Key Conditions | Product | Ref |

| Pt/C, p-toluenesulfonic acid | Unprotected indoles | Water, Room Temperature, Moderate H₂ Pressure | Indolines | |

| Ru((R,R)-SINpEt)₂ | N-Boc-3-alkyl-indoles | n-hexane, 4 Å MS, 25°C (48h) then 100°C (48h), 100 bar H₂ | Chiral Octahydroindoles | |

| [Rh(nbd)₂]SbF₆ / PhTRAP | N-acetyl-2-substituted-indoles | Base (e.g., Cs₂CO₃) | Chiral Indolines | |

| [RuCl₂(p-cymene)]₂ / PhTRAP | N-Boc-indoles | Methanol, 50 °C, 5 MPa H₂ | Chiral Indolines | |

| Pd(OCOCF₃)₂ / (R)-H₈-BINAP | Unprotected 2-substituted indoles | Brønsted acid (e.g., HBF₄·OEt₂), Toluene, 60 °C, 50 atm H₂ | Chiral Indolines | |

| Ir-PHOX complexes | N-Boc-2-methyl-indole | CH₂Cl₂, 100 bar H₂, 60-110 °C | Chiral Indolines |

Achieving stereocontrol during the hydrogenation of substituted indoles is crucial for synthesizing specific isomers of compounds like 3-phenyl-octahydro-1H-indole. This is accomplished through asymmetric hydrogenation using chiral catalysts, where the choice of ligand dictates the stereochemical outcome.

For 3-substituted indoles, asymmetric hydrogenation creates a stereogenic center at the C3 position. Palladium-catalyzed systems using large, sterically hindered bisphosphine ligands, such as WingPhos, have been developed for the asymmetric hydrogenation of unprotected 3-substituted indoles, achieving high enantioselectivity. Similarly, rhodium and ruthenium catalysts paired with the trans-chelating chiral diphosphine PhTRAP are highly effective for N-protected 2- and 3-substituted indoles, yielding chiral indolines with high enantiomeric excesses (up to 98% ee).

When hydrogenating 2,3-disubstituted indoles, two contiguous chiral centers are formed, leading to diastereomers (cis or trans). The hydrogenation of N-Boc-2,3-dimethylindole using a PhTRAP-ruthenium catalyst predominantly yields the cis-2,3-dimethylindoline. The stereochemical outcome of hydrogenating the benzene ring can also be controlled. For example, the complete hydrogenation of N-Boc-protected 3-methyl-indole using a chiral Ru-NHC catalyst yields the corresponding octahydroindole with good diastereoselectivity and high enantioselectivity. The diastereomeric ratio can be influenced by the substituents on the indole ring; bulky substituents at the 3-position can sometimes lead to a decrease in enantioselectivity.

A powerful strategy for substrates with a pre-existing chiral center or for creating two new chiral centers from 2,3-disubstituted indoles is dynamic kinetic resolution. This process involves the rapid, acid-catalyzed interconversion of enantiomeric iminium intermediates, allowing one enantiomer to be selectively hydrogenated by the chiral catalyst to give the product in high enantiomeric and diastereomeric excess.

| Catalyst / Ligand | Substrate | Product Stereochemistry | ee / dr | Ref |

| Pd(TFA)₂ / (R,R,R,R)-WingPhos | Unprotected 3-aryl-indoles | (R)-3-aryl-indolines | up to 94.4:5.6 er | |

| [RuCl₂(p-cymene)]₂ / PhTRAP | N-Boc-2-methyl-indole | (R)-indoline | 95% ee | |

| [Rh(nbd)₂]SbF₆ / PhTRAP | N-Tosyl-3-methyl-indole | Chiral indoline | 98% ee | |

| Ru((R,R)-SINpEt)₂ | N-Boc-3-methyl-indole | Chiral octahydroindole | 95:5 er, 80:20 dr | |

| Pd(OCOCF₃)₂ / (R)-H₈-BINAP | 2,3-dimethylindole | cis-indoline | 92% ee |

Cyclization Reactions for Octahydroindole Formation

An alternative to indole reduction is the construction of the octahydroindole nucleus from acyclic or monocyclic precursors via cyclization reactions. These methods offer versatility in introducing various substituents and controlling stereochemistry.

Intramolecular cyclizations build the bicyclic indole core by forming one or more rings from a single precursor molecule that contains all the necessary atoms. A prominent example is the intramolecular Diels-Alder reaction. In this approach, a molecule containing both a diene and a dienophile moiety undergoes a [4+2] cycloaddition to form the fused ring system. For instance, appropriately substituted 2-amidofurans can serve as precursors, where the furan (B31954) acts as the diene, which upon cyclization and subsequent transformations, yields the octahydroindole skeleton.

Another powerful intramolecular strategy is the aza-Michael reaction. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. This approach is often part of a domino or tandem sequence, providing rapid access to complex polycyclic structures.

Intermolecular strategies construct the octahydroindole nucleus by combining two or more separate molecules in a ring-forming sequence. These methods are highly convergent and allow for the assembly of complex structures from simpler starting materials.

A notable example is the domino Robinson annulation/aza-Michael reaction. This sequence begins with an intermolecular Michael addition of a β-keto ester to an α,β-unsaturated aldehyde (enal), followed by an intramolecular aldol (B89426) condensation (Robinson annulation) to form a cyclohexenone ring. A subsequent intramolecular aza-Michael reaction then forms the pyrrolidine (B122466) ring, completing the octahydroindole framework. This one-pot process can generate up to four stereocenters with high levels of stereocontrol, particularly when organocatalysts are used for the initial Michael addition. For example, reacting a tosylamine-tethered β-keto ester with enals bearing β-aromatic substituents (like a phenyl group) leads to the corresponding polyfunctionalized octahydroindoles with excellent enantioselectivities.

Another intermolecular approach is the triazene-directed C–H annulation, where an aniline (B41778) derivative is reacted with an alkyne in the presence of a rhodium catalyst. The triazene (B1217601) group acts as a directing group to facilitate the ortho-C–H activation of the aniline and subsequent annulation with the alkyne to build the indole core, which can then be hydrogenated.

Conformationally Restricted Scaffold Synthesis

The synthesis of conformationally restricted analogues of the octahydro-1H-indole scaffold is a key strategy for exploring the bioactive conformation of molecules and defining three-dimensional (3D) pharmacophores. nih.gov By limiting the rotational freedom of bonds within the molecule, researchers can gain insights into the optimal spatial arrangement required for biological activity. nih.gov This approach is particularly valuable when the molecular target is unknown, as the structure-activity relationship (SAR) of rigid analogues can help elucidate the binding requirements. nih.gov

Methods to achieve conformational restriction include:

Bridging of nonadjacent atoms: Creating additional cyclic systems by linking different parts of the molecule.

Introduction of sterically demanding functional groups: Using bulky substituents to hinder free rotation.

Freezing of ring conformations: Employing synthetic strategies that lead to specific, rigid ring puckering.

One notable strategy involves a domino Robinson annulation followed by a 5-endo intramolecular aza-Michael reaction. scispace.com This tandem reaction is instrumental in efficiently constructing the octahydroindole nucleus from acyclic precursors in an enantioselective manner, inherently creating a conformationally constrained bicyclic system. scispace.com

Introduction of the 3-Phenyl Moiety

The phenyl group at the C3 position is a defining feature of the target compound. Its introduction can be achieved either by direct functionalization of a pre-formed indole ring or by incorporating the phenyl group into a precursor that is subsequently cyclized or reduced.

Direct C-H arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, avoiding the need for pre-functionalized substrates. acs.org For the synthesis of 3-phenyl-1H-indoles, transition metal-catalyzed direct arylation of the indole C3-H bond is a highly effective strategy.

Palladium catalysis is frequently employed for this transformation. A highly regioselective method utilizes a catalytic system of palladium(II) acetate (B1210297) [Pd(OAc)2] with a phosphine (B1218219) ligand, such as bis(diphenylphosphino)methane (B1329430) (dppm), often in water as a solvent. nih.gov This approach allows for the direct coupling of various indoles with aryl halides to furnish 3-phenyl-1H-indoles in moderate to good yields. nih.gov The site selectivity can be controlled; for instance, using a palladium–dihydroxyterphenylphosphine (DHTP) catalyst system specifically directs the arylation to the C3-position of N-unsubstituted indoles using aryl chlorides and triflates. acs.org

Copper catalysts also facilitate the site-selective arylation of indoles. acs.org While many copper-catalyzed methods favor the C2 position, specific conditions can be tailored to achieve C3 arylation. acs.org The mechanism is often proposed to proceed via an electrophilic addition of a Cu(III)-aryl species at the C3 position of the indole. acs.org

| Catalyst System | Aryl Source | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / dppm | Aryl Halides | High C3-regioselectivity; uses water as a solvent. | nih.gov |

| Palladium / Cy-DHTP | Aryl Chlorides & Triflates | Specific for C3-arylation of N-unsubstituted indoles. | acs.org |

| Cu(II) salts | Diaryliodonium Salts | Operates under mild conditions; selectivity can be tuned between C2 and C3. | acs.org |

An alternative to direct arylation is to incorporate the phenyl group into the starting materials before the formation of the heterocyclic ring. The classic Fischer indole synthesis is a prime example, where a phenylhydrazine (B124118) reacts with a ketone or aldehyde under acidic conditions to form the indole ring. wikipedia.orgijarsct.co.in To synthesize a 3-phenyl-1H-indole using this method, one would start with phenylhydrazine and a ketone containing a benzyl (B1604629) group adjacent to the carbonyl, such as benzyl methyl ketone. The subsequent cyclization integrates the phenyl moiety directly at the C3 position. wikipedia.org

More contemporary methods involve the intramolecular cyclization of precursors already bearing the phenyl group. For instance, N-aryl ethene-1,1-diamines, formed from the ring-opening of aryl triazoles, can be cyclized in the presence of iodine to yield 1H-indole derivatives. mdpi.com Similarly, o-alkynyl arylamines, where the alkyne bears a phenyl substituent, can undergo intramolecular cyclization to construct poly-functionalized 3-selenylindoles, which can be further modified. nih.gov

Once the 3-phenyl-1H-indole is synthesized, the final step to obtain this compound is the complete reduction of the indole nucleus. This is typically achieved through catalytic hydrogenation, which reduces both the pyrrole and benzene rings of the indole scaffold to yield the saturated octahydroindole system.

Novel and Efficient Synthetic Protocols

Modern synthetic chemistry prioritizes the development of efficient, selective, and environmentally benign protocols. In the context of this compound synthesis, this involves the application of advanced transition metal catalysis and the adoption of green chemistry principles.

Transition metals, particularly palladium, rhodium, and copper, are central to the efficient synthesis of indole derivatives. researchgate.netnih.gov These catalysts enable reactions that are otherwise difficult, proceeding with high selectivity and under milder conditions.

Palladium: Palladium catalysts are versatile and widely used for C-H functionalization. acs.orgnih.gov Systems based on Pd(OAc)₂ are effective for the direct C2 and C3 arylation of indoles. acs.orgnih.gov The choice of ligand and base is crucial for controlling regioselectivity. acs.org For instance, the use of magnesium bases can favor C3 arylation for free (NH)-indoles. acs.org Palladium nanoparticles have also been developed as recyclable catalysts for indole synthesis, offering good yields with low catalyst loading and without the need for phosphine ligands. researchgate.net

Rhodium: Rhodium catalysts have shown unique reactivity in C-H activation. nih.gov Cp*Rh-catalyzed systems can achieve C2-arylation of indoles with arylsilanes at room temperature, overcoming the need for high temperatures often required in other systems. nih.gov Rhodium(II) catalysts can also be used to synthesize fused indole systems through cycloaddition reactions. mdpi.com Directed C-H functionalization using rhodium catalysts allows for precise arylation at less reactive positions, such as C7, by employing a removable directing group. nih.govresearchgate.net

Copper: Copper catalysis provides an economical and effective alternative for arylation reactions. acs.orgscilit.comresearchgate.netbenthamdirect.com Copper(II)-catalyzed processes can selectively arylate indoles at either the C2 or C3 position under mild conditions using diaryliodonium salts as the aryl source. acs.orgacs.org The selectivity is often controlled by the nature of the substituent on the indole nitrogen. acs.org

| Metal Catalyst | Reaction Type | Key Advantages | References |

|---|---|---|---|

| Palladium (Pd) | Direct C-H Arylation | High regioselectivity (C2 or C3), versatile with various aryl sources. | acs.orgnih.govacs.orgnih.govnih.gov |

| Rhodium (Rh) | Directed C-H Arylation, Cycloaddition | Enables arylation at less conventional positions (e.g., C7), can operate at room temperature. | nih.govmdpi.comnih.govresearchgate.net |

| Copper (Cu) | Direct C-H Arylation, N-Arylation | Economical, operates under mild conditions, tunable selectivity. | acs.orgscilit.comacs.org |

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using safer solvents, and improving energy efficiency. nih.gov These approaches are increasingly being applied to the synthesis of complex molecules like octahydroindoles.

Use of Greener Solvents: A primary tenet of green chemistry is the replacement of volatile and toxic organic solvents. ijpsjournal.com Water is an ideal green solvent, and some catalytic systems, such as the palladium-catalyzed direct C3-arylation of indoles, have been successfully adapted to run in aqueous media. nih.govnih.gov

Energy-Efficient Methods: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often higher product yields compared to conventional heating. ijpsjournal.commdpi.comjddhs.com This technique is applicable to various steps in the synthesis of heterocyclic compounds.

Biocatalysis: The use of enzymes as catalysts offers high selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions. nih.govresearchgate.net While the direct synthesis of this compound via biocatalysis is not yet established, enzymes like flavin-dependent monooxygenases are used for the selective oxidation of indole substrates, demonstrating the potential for enzymatic methods in constructing and functionalizing the indole core. nih.gov This approach avoids harsh reagents and complex product mixtures that can arise in traditional chemical synthesis. nih.gov

Organocatalysis: Asymmetric synthesis of octahydroindoles can be achieved using organocatalysts, which avoids the use of potentially toxic and expensive heavy metals. scispace.com These small organic molecules can mediate complex tandem reactions to build the bicyclic scaffold with high enantioselectivity. scispace.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant tool in modern synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. This technology utilizes the ability of polar molecules and ions to absorb microwave energy and convert it into heat, resulting in rapid and uniform heating of the reaction mixture. While specific literature detailing the microwave-assisted synthesis of this compound is limited, the principles of microwave chemistry can be applied to established synthetic routes for analogous octahydroindole structures.

The primary advantages of employing microwave irradiation in the synthesis of complex heterocyclic frameworks like this compound and its analogues include accelerated reaction rates, improved yields, and often, cleaner reaction profiles with fewer byproducts. These benefits stem from the efficient and direct heating of the reaction medium, which can lead to higher reaction temperatures being reached in a shorter amount of time than with traditional oil baths or heating mantles.

Potential microwave-assisted strategies for the synthesis of this compound could involve several key reaction types. These include intramolecular cyclization reactions, catalytic hydrogenation of the corresponding indole precursors, and multicomponent reactions. For instance, an intramolecular Heck cyclization of a suitably substituted N-allyl-2-bromoaniline derivative could potentially be accelerated under microwave conditions to form the octahydroindole core.

Another plausible approach is the microwave-assisted catalytic hydrogenation of 3-phenyl-1H-indole. While this would typically be a high-pressure reaction, microwave irradiation has been shown to enhance the efficiency of certain hydrogenation reactions, potentially allowing for milder conditions and shorter reaction times.

Furthermore, multicomponent reactions, which involve the combination of three or more reactants in a single step to form a complex product, are well-suited for microwave assistance. A hypothetical multicomponent reaction to form a substituted octahydroindole could see significant rate enhancements and improved yields under microwave irradiation.

Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Octahydroindole Analogue

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 12 - 24 hours | 15 - 60 minutes |

| Temperature | 80 - 150 °C | 100 - 200 °C |

| Yield | 40 - 60% | 65 - 85% |

| Solvent | Toluene, DMF | Ethanol, Acetonitrile (often greener solvents) |

| Byproducts | Moderate to significant | Minimal |

It is important to note that the optimal conditions for the microwave-assisted synthesis of this compound would require experimental investigation and optimization of parameters such as microwave power, temperature, reaction time, solvent, and catalyst choice.

Chemical Reactivity and Derivatization of 3 Phenyl Octahydro 1h Indole Scaffolds

Transformations of the Saturated Octahydroindole Ring

The fully saturated carbocyclic framework of the octahydroindole ring is generally stable but can undergo specific transformations under targeted conditions. These reactions often involve skeletal rearrangements or functionalization of specific C-H bonds, typically adjacent to the heteroatom.

One significant transformation is ring expansion, which can convert the octahydroindole system into a decahydroquinoline (B1201275) framework. acs.org Studies on closely related cis-octahydroindole derivatives have shown that treatment of a 2-(hydroxymethyl)octahydroindole with trifluoroacetic anhydride (B1165640) (TFAA) and a base like triethylamine (B128534) can induce a ring enlargement. acs.org This process is believed to proceed through an intermediate aziridinium (B1262131) ion, which is then opened by a nucleophilic attack that leads to the expanded decahydroquinoline ring structure. acs.org The stereochemistry of the starting material can significantly influence the reaction pathway and the stability of the resulting products. acs.org

Another approach to modifying the saturated ring involves the functionalization of carbon atoms alpha to the nitrogen. While direct C-H activation can be challenging, the introduction of a directing group, such as a carboxylic acid, facilitates selective derivatization. For instance, a methodology for the completely diastereoselective α-alkylation of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid has been developed. nih.gov This demonstrates that the saturated backbone can be selectively functionalized under controlled conditions.

Oxidative processes can also transform the ring system. While harsh oxidation can lead to ring cleavage, milder, controlled oxidation presents a pathway for introducing new functional groups. nih.gov For example, the oxidative rearrangement of related tetrahydro-β-carbolines to form spirooxindoles is a known biosynthetic pathway, illustrating how oxidation can induce complex skeletal changes in fused heterocyclic systems. nih.gov

| Reaction Type | Starting Material Substructure | Reagents | Product Substructure | Reference |

|---|---|---|---|---|

| Ring Expansion | 2-(Hydroxymethyl)octahydroindole | 1. Trifluoroacetic anhydride (TFAA) 2. Triethylamine (Et3N) 3. NaOH (aq) | 3-Hydroxydecahydroquinoline | acs.org |

| α-Alkylation | Octahydroindole-2-carboxylic acid derivative | Base (e.g., LDA), Alkyl halide (R-X) | α-Alkyl-octahydroindole-2-carboxylic acid derivative | nih.gov |

| Oxidative Rearrangement | Tetrahydro-β-carboline | Oxidizing agent (e.g., NBS, t-BuOCl) | Spirooxindole | nih.gov |

Functionalization at the Nitrogen Atom (N-Derivatization)

The secondary amine nitrogen in the 3-phenyl-octahydro-1H-indole scaffold is the most nucleophilic and readily reactive site for derivatization. Standard reactions for secondary amines, such as N-alkylation and N-acylation, proceed efficiently.

N-Alkylation involves the reaction of the octahydroindole with an alkylating agent, typically an alkyl halide, in the presence of a base. The base deprotonates the nitrogen, forming a more potent nucleophile that subsequently displaces the halide in an SN2 reaction. youtube.com A variety of bases, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), can be employed, often in an ionic liquid or a polar aprotic solvent to facilitate the reaction. youtube.comorganic-chemistry.org This method allows for the introduction of a wide range of alkyl groups at the nitrogen position.

N-Acylation is another fundamental transformation, converting the secondary amine into an amide. This is typically achieved by reacting the octahydroindole with an acylating agent like an acyl chloride or an acid anhydride. orientjchem.org These reactions are often rapid and can sometimes be performed under catalyst-free conditions. orientjchem.org The resulting N-acyl derivatives are important motifs in many biologically active molecules. nih.gov Alternative acyl sources, such as thioesters, have also been developed for mild and chemoselective N-acylation of heterocyclic compounds. nih.gov

| Reaction Type | Electrophile | Typical Conditions | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | N-Alkyl-3-phenyl-octahydro-1H-indole |

| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Et3N, Pyridine), Solvent (e.g., CH2Cl2) | N-Acyl-3-phenyl-octahydro-1H-indole |

| N-Acylation | Acid Anhydride ((RCO)2O) | Solvent or catalyst-free, heat | N-Acyl-3-phenyl-octahydro-1H-indole |

| Reductive Amination | Aldehyde (RCHO) or Ketone (RCOR') | Reducing agent (e.g., NaBH3CN, H2/Pd-C) | N-Alkyl-3-phenyl-octahydro-1H-indole |

Modifications of the Phenyl Substituent

The phenyl group attached at the C3 position is susceptible to electrophilic aromatic substitution (SEAr), a cornerstone of arene chemistry. wikipedia.org The octahydroindole moiety, connected via a C-C single bond, acts as an alkyl substituent on the benzene (B151609) ring. Alkyl groups are known to be activating and ortho, para-directing. wikipedia.org This means they increase the rate of reaction compared to benzene and direct incoming electrophiles primarily to the positions ortho (adjacent) and para (opposite) to the point of attachment.

Common electrophilic aromatic substitution reactions that can be applied to the phenyl ring include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst such as FeBr₃ or AlCl₃. lumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst. wikipedia.org

The regiochemical outcome of these reactions will be a mixture of ortho- and para-substituted products, with the ratio often influenced by steric hindrance; the bulky octahydroindole group may favor substitution at the less hindered para position.

| Reaction | Reagents | Electrophile | Expected Major Products |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | NO2+ | 3-(4-Nitrophenyl)octahydro-1H-indole and 3-(2-Nitrophenyl)octahydro-1H-indole |

| Bromination | Br2, FeBr3 | Br+ | 3-(4-Bromophenyl)octahydro-1H-indole and 3-(2-Bromophenyl)octahydro-1H-indole |

| Acylation | RCOCl, AlCl3 | RCO+ | 3-(4-Acylphenyl)octahydro-1H-indole and 3-(2-Acylphenyl)octahydro-1H-indole |

Regioselective Derivatization Strategies

Achieving regioselectivity in the derivatization of this compound hinges on exploiting the inherent differences in reactivity among the three key molecular regions.

N-Selective Reactions: The secondary amine is the most basic and nucleophilic site. Therefore, reactions with a wide range of electrophiles under neutral or basic conditions will occur selectively at the nitrogen atom. This includes alkylations with alkyl halides and acylations with acyl chlorides or anhydrides, which proceed without affecting the carbocyclic ring or the phenyl group. youtube.comorientjchem.org

Ortho/Para-Selective Phenyl Functionalization: For modifications to the phenyl ring, electrophilic aromatic substitution is the method of choice. The directing effect of the C3-alkyl substituent (the octahydroindole ring) ensures that functionalization occurs regioselectively at the ortho and para positions. wikipedia.org To avoid competitive reaction at the nitrogen, the amine can be protected beforehand, for example, by acylation, or the reaction can be run under strongly acidic conditions (e.g., nitration) where the nitrogen is protonated and deactivated.

Saturated Ring Functionalization: Achieving regioselectivity on the saturated carbocyclic portion is the most challenging. As seen in related systems, the presence of activating or directing groups is often necessary to control the site of reaction, such as the diastereoselective α-alkylation of an octahydroindole-2-carboxylic acid. nih.gov Without such groups, reactions on the C-H bonds of the saturated ring would likely require more advanced methods, such as transition-metal-catalyzed C-H activation.

Exploration of Novel Reaction Pathways

Beyond classical transformations, the this compound scaffold is amenable to modern and novel synthetic methodologies. While specific applications to this exact molecule are not widely documented, reactivity can be inferred from analogous systems.

Domino or cascade reactions represent a powerful strategy for rapidly building molecular complexity. For instance, novel domino reactions combining processes like the aza-Piancatelli rearrangement with an intramolecular Diels-Alder reaction have been used to construct complex, angularly fused aza-tricyclic frameworks from simpler starting materials. acs.org Applying such complex, stereoselective cascade strategies starting from a functionalized this compound could provide access to new and intricate polycyclic nitrogen-containing scaffolds.

Another area for exploration is the application of transition-metal-catalyzed C-H activation. This technology allows for the direct functionalization of otherwise unreactive C-H bonds. Such methods could potentially be used to regioselectively introduce substituents onto the saturated carbocyclic backbone or even the phenyl ring, bypassing the traditional directing group effects of electrophilic aromatic substitution.

Furthermore, photoredox catalysis opens up new reaction pathways involving radical intermediates. These mild, light-induced methods could enable novel functionalizations at the nitrogen, on the phenyl ring, or potentially on the saturated ring, offering alternative reactivity patterns to traditional ionic pathways.

Mechanistic Insights into Synthesis and Transformations

Reaction Mechanisms in Octahydroindole Formation

The formation of the octahydroindole skeleton, particularly with a phenyl substituent at the 3-position, can be achieved through several synthetic routes. The most common approach involves the initial construction of a 3-phenyl-1H-indole ring followed by its complete saturation.

Fischer Indole (B1671886) Synthesis Mechanism Applied to Precursors

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. alfa-chemistry.comwikipedia.orgbyjus.com To synthesize the precursor 3-phenyl-1H-indole, the Fischer indole synthesis is typically carried out using phenylhydrazine (B124118) and phenylacetaldehyde (B1677652) (or a synthetic equivalent like α-phenyl-acetaldehyde dimethyl acetal) under acidic conditions. alfa-chemistry.comwikipedia.org The mechanism proceeds through several key steps:

Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of phenylhydrazine and phenylacetaldehyde to form the corresponding phenylhydrazone. alfa-chemistry.comwikipedia.org

Tautomerization: The phenylhydrazone then undergoes tautomerization to its enamine form. This step is crucial as it sets the stage for the key bond-forming event. alfa-chemistry.com

minia.edu.egminia.edu.eg-Sigmatropic Rearrangement: The enamine intermediate undergoes a minia.edu.egminia.edu.eg-sigmatropic rearrangement, often referred to as a Claisen-type rearrangement. This concerted pericyclic reaction involves the breaking of the N-N bond and the formation of a C-C bond, leading to a di-imine intermediate. wikipedia.orgjk-sci.com

Rearomatization and Cyclization: The di-imine intermediate subsequently rearomatizes, and the newly formed amino group attacks the imine carbon in an intramolecular fashion to form a five-membered ring.

Elimination of Ammonia (B1221849): Finally, under the acidic conditions, a molecule of ammonia is eliminated, leading to the formation of the aromatic 3-phenyl-1H-indole. wikipedia.org

The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃), can influence the reaction rate and yield. wikipedia.org

Mechanisms of Catalytic Hydrogenation

The saturation of the 3-phenyl-1H-indole precursor to yield 3-phenyl-octahydro-1H-indole is most commonly achieved through catalytic hydrogenation. This process involves the addition of hydrogen across the double bonds of the indole ring in the presence of a metal catalyst. The hydrogenation of indoles can be a stepwise process, often proceeding through an indoline (B122111) intermediate before full saturation of the benzene (B151609) ring. nih.gov

The generally accepted mechanism for heterogeneous catalytic hydrogenation, known as the Horiuti-Polanyi mechanism , involves the following steps: imedpub.com

Adsorption: Both the 3-phenyl-1H-indole and molecular hydrogen are adsorbed onto the surface of the metal catalyst (e.g., Platinum, Palladium, Nickel).

Hydrogen Dissociation: The H-H bond of the adsorbed hydrogen is cleaved, forming metal-hydride bonds on the catalyst surface.

Hydrogen Transfer: Hydrogen atoms are transferred sequentially from the catalyst surface to the adsorbed indole. The pyrrole (B145914) ring is typically hydrogenated first to form 3-phenylindoline.

Further Hydrogenation: The indoline intermediate can then undergo further hydrogenation of the benzene ring to yield the fully saturated this compound.

Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The choice of catalyst, solvent, temperature, and pressure can significantly impact the selectivity and stereochemical outcome of the hydrogenation. nih.gov For instance, certain catalysts may favor the formation of the indoline intermediate, while others promote complete saturation to the octahydroindole.

Cycloaddition and Annulation Mechanisms

While less common for the direct synthesis of this compound, cycloaddition and annulation reactions represent powerful strategies for the construction of substituted indole and octahydroindole frameworks. These reactions involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step.

[4+2] Cycloaddition (Diels-Alder Reaction): A potential, though not widely reported, strategy could involve a Diels-Alder reaction where a substituted diene reacts with a dienophile to construct the six-membered ring of the octahydroindole system. For instance, a diene containing the necessary precursors for the pyrrolidine (B122466) ring could react with a suitable dienophile. The stereochemistry of the newly formed chiral centers would be dictated by the well-established principles of the Diels-Alder reaction, including the endo rule.

[3+2] Cycloaddition: This type of reaction is particularly useful for constructing five-membered rings. uchicago.edu A plausible approach could involve the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). For example, an azomethine ylide could react with a suitable alkene to form the pyrrolidine ring of the octahydroindole skeleton. The regioselectivity and stereoselectivity of such reactions are often controlled by the electronic and steric properties of the reactants.

Annulation Reactions: Annulation refers to the formation of a new ring onto an existing one. Various transition-metal-catalyzed annulation reactions could potentially be employed to construct the octahydroindole ring system. These reactions often proceed through a series of oxidative addition, migratory insertion, and reductive elimination steps, with the specific mechanism being highly dependent on the chosen catalyst and substrates.

Stereochemical Control and Mechanistic Pathways

The catalytic hydrogenation of 3-phenyl-1H-indole to this compound generates multiple stereocenters, leading to the possibility of several diastereomers. The control of the relative stereochemistry (cis or trans fusion of the rings) and the absolute stereochemistry is a significant challenge.

The diastereoselectivity of the hydrogenation is influenced by several factors:

Catalyst: The nature of the metal catalyst and its support can influence the way the substrate adsorbs onto the surface, thereby directing the approach of hydrogen. Heterogeneous catalysts are often used, and their surface morphology plays a crucial role. imedpub.com

Directing Groups: The presence of functional groups on the indole ring can direct the hydrogenation to a specific face of the molecule. For instance, a hydroxyl group can coordinate to the metal catalyst and direct hydrogen delivery from the same face.

Reaction Conditions: Parameters such as solvent, temperature, and hydrogen pressure can affect the equilibrium between different substrate conformations on the catalyst surface and the rate of hydrogen transfer, thus influencing the stereochemical outcome. imedpub.com

In the absence of a chiral catalyst or auxiliary, the hydrogenation of 3-phenyl-1H-indole will produce a racemic mixture of enantiomers for each diastereomer formed. Asymmetric hydrogenation, employing chiral catalysts, is a powerful technique to achieve enantioenriched products. The mechanism of asymmetric hydrogenation often involves the formation of a chiral metal-substrate complex, which then undergoes diastereoselective hydrogen transfer.

Kinetic and Thermodynamic Aspects of Reactions

The outcome of the synthesis of this compound can be governed by either kinetic or thermodynamic control.

Kinetic Control: Under kinetic control (typically at lower temperatures and shorter reaction times), the product that is formed fastest will predominate. This corresponds to the reaction pathway with the lowest activation energy. stackexchange.com In the context of hydrogenation, different diastereomers may be formed at different rates due to steric hindrance or the stability of the transition states leading to their formation.

Thermodynamic Control: Under thermodynamic control (typically at higher temperatures and longer reaction times, allowing for equilibrium to be established), the most stable product will be the major isomer. stackexchange.com The relative stability of the different diastereomers of this compound is determined by their steric strain and intramolecular interactions. For instance, the cis-fused isomer is often, but not always, the thermodynamically more stable product in octahydroindole systems.

Structure Activity Relationship Sar Studies of 3 Phenyl Octahydro 1h Indole Derivatives

Systematic Structural Variations and Their Biological Consequences

Systematic structural modification of the 3-phenyl-octahydro-1H-indole core has been a key strategy to explore and optimize biological activity. These variations often involve substitutions on the indole (B1671886) ring itself, alterations at other positions of the scaffold, and changes to linker moieties.

Research into the antimycobacterial properties of related 3-phenyl-1H-indoles has demonstrated the significant impact of substitutions on the indole nucleus. For instance, the introduction of a methyl group at the 2-position of the indole ring was explored while maintaining substituents on the phenyl ring that had previously shown favorable activity. nih.gov A methoxy-substituted molecule (3f) with a methyl group at the 2-position was found to inhibit the growth of Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 84.3 µM. nih.gov

The data below illustrates the effect of systematic variations on the indole ring on antimycobacterial activity.

Influence of Phenyl Substituents on Activity Profile

The nature and position of substituents on the 3-phenyl ring are critical determinants of the biological activity profile of these indole derivatives. The electronic and steric properties of these substituents can significantly modulate interactions with the biological target.

In studies of antimycobacterial agents, the unsubstituted 3-phenyl-1H-indole (3a) was found to be inactive. nih.gov Similarly, adding a simple methyl group at the 4-position of the phenyl ring (compound 3b) did not confer activity. nih.gov However, a significant increase in antimycobacterial activity was observed with the introduction of a 4-methoxy group (compound 3c, MIC = 28.0 µM), which increases the molecular volume and adds a potential hydrogen bond acceptor. nih.gov

The table below summarizes the effect of different substituents at the 4-position of the phenyl ring on antimycobacterial activity.

Impact of Octahydroindole Ring Conformation on Activity

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical factor for biological activity, as it dictates how the molecule can interact with its target, such as an enzyme or receptor. longdom.org The octahydroindole ring, being a fused bicyclic system, imposes significant conformational constraints on the molecule. This inherent rigidity is a key aspect of its SAR, as it reduces the number of possible shapes the molecule can adopt, potentially "locking" it into a bioactive conformation. nih.gov

The strategy of using conformational restriction is a well-established approach in medicinal chemistry to improve the potency and selectivity of a lead compound. bvsalud.orgnih.gov By reducing the molecule's flexibility, the entropic penalty of binding to a target is lowered, which can lead to a more favorable binding affinity.

Computational studies on octahydroindole-2-carboxylic acid (Oic), a related bicyclic proline analog, have shed light on the conformational behavior of this ring system. nih.gov These studies revealed that the fused bicyclic skeleton imposes significant conformational rigidity in the gas phase. nih.gov However, in an aqueous solution, the octahydroindole stereoisomers behave as flexible molecules. nih.gov In this environment, several conformational motifs, including helical, polyproline-II, and γ-turn structures, are energetically favored. nih.gov This solvent-induced conformational flexibility suggests that the octahydroindole ring can adapt its shape to different environments, which may be crucial for crossing biological membranes and interacting with a binding site. nih.gov The specific preferred conformation will ultimately influence the spatial orientation of the 3-phenyl substituent, which is critical for target recognition and biological activity.

Stereoisomeric Effects on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral compounds. longdom.orgwashington.edu Since enzymes and receptors are themselves chiral, they often interact differently with the various stereoisomers of a drug molecule. Consequently, enantiomers and diastereomers of the same compound can exhibit widely different pharmacological potencies and effects.

This principle is evident in the study of nature-inspired compounds, where only specific stereoisomers show significant biological effects. For example, in a series of antimalarial compounds, only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity. washington.edu This suggests that the stereochemistry is crucial for recognition by putative transporters that mediate the compound's entry into the parasite. washington.edu Furthermore, while one diastereomer produced significant inhibition of a target enzyme (PfGAPDH), its enantiomer and other diastereomers were inactive, demonstrating stereoselectivity at the molecular target level. washington.edu

The importance of stereoisomerism has also been noted in a series of 3-substituted, 3-(4-pyridinylmethyl)-1,3-dihydro-1-phenyl-2H-indol-2-ones, which were investigated as acetylcholine (B1216132) release enhancers. longdom.org In another case, the reaction to form 2-phenyl-3-phenylimino-3H-indole 1-oxide was found to be stereospecific, producing only one of the two possible diastereomers. nih.gov This highlights how synthetic routes can be influenced by and, in turn, control the stereochemical outcome, which is fundamental for ensuring the desired biological activity.

Computational SAR Modeling

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the link between the chemical structure of a compound and its biological activity. tru.caresearchgate.net These in-silico techniques are widely used to guide the design and optimization of new derivatives.

2D-QSAR: This approach correlates biological activity with 2D structural descriptors. In a study of 3,5-disubstituted indole derivatives as Pim1 kinase inhibitors, 2D-QSAR analysis was used to develop a predictive model, which in turn guided the in-silico design of new, potentially more potent compounds. nih.gov

3D-QSAR: This method provides a more detailed understanding by considering the three-dimensional properties of molecules. 3D-QSAR studies on indole derivatives have employed techniques like Comparative Molecular Field Analysis (CoMFA) and the k-nearest neighbor (kNN) molecular field analysis approach. nih.govtru.ca CoMFA was used to develop a model for the antitumor activity of marine indole alkaloids, which could help in the design of novel antitumor agents. nih.gov A QSAR analysis of substituted 2-sulfonylphenyl-3-phenyl-indole derivatives as anti-inflammatory agents generated statistically significant models using electronic (HOMO) and steric (shape coefficient) descriptors. windows.net

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore hypothesis was generated for a series of indole and isatin (B1672199) derivatives with antiamyloidogenic activity, which successfully distinguished between active and inactive compounds.

These computational models, often combined with molecular docking studies to visualize ligand-receptor interactions, provide valuable insights into the structural requirements for activity. tru.canih.gov For example, a 3D-QSAR model for indole and isatin derivatives was complemented by a pharmacophore model, identifying the key physicochemical features correlated with potency.

Biological and Pharmacological Investigations Mechanistic and in Vitro/non Clinical in Vivo Focus

Target Identification and Mechanistic Elucidation of Biological Actions

The indole (B1671886) scaffold is a recognized "privileged structure" in medicinal chemistry and has been extensively investigated for its potential as an anticancer agent by targeting tubulin. nih.gov Tubulin inhibitors disrupt microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov Derivatives of the indole core, particularly those with aryl groups, have shown potent activity as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov

Arylthioindole (ATI) derivatives bearing an aromatic ring at the 2-position of the indole nucleus are effective inhibitors of tubulin polymerization and cancer cell growth. nih.gov While specific studies focusing solely on 3-phenyl-octahydro-1H-indole are not detailed, research on closely related 2-phenyl and other substituted indoles provides insight into the class's mechanism. For instance, certain 2-phenyl-1H-indole derivatives have demonstrated potent inhibition of tubulin assembly with IC50 values under 5 μM. nih.gov Similarly, a class of sulfur atom-spaced trimethoxyphenyl (TMP) derivatives with a heterocyclic ring on the indole nucleus showed potent inhibition of tubulin polymerization, with one compound exhibiting an IC50 of 0.58 ± 0.06 µM. nih.gov These compounds lead to a stable arrest of the cell cycle in the G2/M phase, followed by cell death. nih.gov

Table 1: Tubulin Polymerization Inhibition by Select Indole Derivatives

The indole nucleus is structurally similar to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), and as a result, many indole derivatives can interact with serotonin receptors. nih.govnih.gov There are 7 subtypes of serotonin receptors, most of which are G-protein-coupled receptors that mediate various physiological functions, including mood, sleep, and cognition. nih.govresearchgate.net

While direct studies on this compound are limited, the broader class of indole derivatives has been explored for receptor interactions. For example, certain 1H-indole-2-carboxamides were identified as inhibitors of the androgen receptor (AR), specifically targeting an allosteric site known as binding function 3 (BF3). nih.gov In the context of serotonin receptors, various complex indole-containing structures are known to act as agonists at the 5-HT2A receptor subtype. wikipedia.org The interaction of indole compounds with such receptors highlights the scaffold's versatility in binding to diverse biological targets. nih.gov

The investigation of molecular interactions between small molecules and biological macromolecules is fundamental to understanding their mechanisms of action. frontiersin.org Indole derivatives have been shown to interact with various macromolecules beyond enzymes and receptors. For instance, some indole derivatives have been studied for their ability to associate with ferriprotoporphyrin IX, which is relevant to their potential antimalarial activity. researchgate.net

In the context of antimicrobial action, certain indole-polyamine conjugates are capable of disrupting bacterial membranes. mdpi.com This interaction suggests a mechanism of action that involves the perturbation of the lipid bilayer, a key biological macromolecular assembly. mdpi.com Furthermore, studies on the antimycobacterial activity of 3-phenyl-1H-indoles suggest that their mechanism may involve interactions with crucial cellular components of Mycobacterium tuberculosis, although specific macromolecular targets have not yet been fully elucidated. nih.govmdpi.com

Antimicrobial Activity Studies

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery of new therapeutic agents. nih.govnih.gov The 3-phenyl-1H-indole scaffold has recently been identified as a promising new class of Mtb growth inhibitors. nih.govmdpi.com A series of 20 synthesized 3-phenyl-1H-indoles were evaluated for their in vitro activity against the drug-susceptible Mtb H37Rv strain and multidrug-resistant (MDR) strains. nih.gov

The studies revealed that substitutions on both the phenyl and indole rings significantly influence antimycobacterial activity. nih.gov For example, the unsubstituted 3-phenyl-1H-indole was inactive, whereas the introduction of a methoxy (B1213986) group (compound 3c) or a trifluoromethyl group (compound 3e) conferred notable activity. nih.govmdpi.com One of the most potent compounds, 3r (5-chloro-3-(4-methoxyphenyl)-1H-indole), exhibited a Minimum Inhibitory Concentration (MIC) of 19.4 µM against Mtb H37Rv. nih.gov This compound was also active against MDR strains and did not show cross-resistance with first-line drugs. researchgate.net

Further mechanistic studies on compound 3r indicated a bacteriostatic effect at its MIC value over 21 days. nih.gov Time-kill and pharmacodynamic model analyses later demonstrated that the compound has bactericidal activity at concentrations near its MIC, with a strong time-dependent behavior. nih.govresearchgate.net Importantly, this compound did not show significant cytotoxicity or genotoxicity in mammalian cell lines, indicating a degree of selectivity for the mycobacterium. nih.govresearchgate.net

Table 2: Antimycobacterial Activity of 3-Phenyl-1H-indole Derivatives against M. tuberculosis H37Rv

The indole framework is present in many molecules with broad-spectrum antimicrobial properties. researchgate.net While research specifically on this compound is not widely available, studies on related indole derivatives demonstrate significant antibacterial and antifungal potential.

A series of α,ω-di(indole-3-carboxamido)polyamine derivatives were synthesized and evaluated against a panel of bacteria and fungi. mdpi.com Several of these compounds, particularly those with a 5-bromo substitution on the indole ring, exhibited broad-spectrum activity. mdpi.com One analogue, 13b, was notably active against Staphylococcus aureus, Acinetobacter baumannii, and the fungus Cryptococcus neoformans, with MIC values as low as ≤ 0.28 µM. mdpi.com The mechanism of action for these conjugates is suggested to be the disruption of the bacterial membrane. mdpi.com Other studies have highlighted that azomethine pyrazole (B372694) derivatives, which can incorporate indole-like structures, also show effective antifungal activities against various mold species. mdpi.com

Table 3: Antimicrobial Spectrum of a 5-Bromo-indole-3-carboxamide-polyamine Conjugate (13b)

Other Mechanistic Biological Activities of this compound and its Derivatives

The indole nucleus is a prominent scaffold in medicinal chemistry, leading to investigations into the biological activities of its various derivatives, including this compound. Research has explored its potential in several mechanistic pathways, including glycosidase inhibition, and its antiviral, anticancer, and neuropharmacological effects.

Glycosidase Inhibition Properties

While direct studies on the glycosidase inhibition properties of this compound are not extensively documented in publicly available research, the broader class of indole derivatives has shown significant potential in this area. For instance, various synthetic indole derivatives have been evaluated for their inhibitory effects on α-glucosidase, a key enzyme in carbohydrate metabolism. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.

Studies on compounds such as 3,3-di(indolyl)indolin-2-ones have demonstrated higher α-glucosidase inhibitory activities compared to the standard drug acarbose. nih.gov The inhibitory potential of these indole derivatives is influenced by the nature and position of substituents on the indole ring. nih.gov Furthermore, N-phenylphthalimide derivatives, which share some structural similarities with phenyl-substituted indoles, have also been identified as a new class of α-glucosidase inhibitors.

The exploration of various indole-based compounds, including those with phenyl substitutions, suggests that the this compound scaffold could be a promising candidate for the development of novel glycosidase inhibitors. nih.govnih.govresearchgate.net However, specific experimental data on this compound itself is needed to confirm its activity and elucidate the precise mechanism of inhibition.

Antiviral Activity (Mechanistic)

The indole scaffold is a key component in several antiviral agents, and research into derivatives of this compound has revealed promising mechanistic activities against various viruses. The general mechanisms of antiviral drugs often involve interfering with viral entry, replication, or release from host cells. nih.govebsco.comyoutube.com

A notable example is a series of novel octahydroindole-based peptidomimetic covalent inhibitors designed to combat coronaviruses, including HCoV-OC43 and SARS-CoV-2. nih.govfigshare.com One such derivative, compound 28f , demonstrated potent, broad-spectrum anticoronavirus activity by inhibiting the main protease (Mpro), a crucial enzyme for viral replication. nih.govfigshare.com This compound also exhibited significant antiviral activity against Enterovirus 71 (EV71). nih.govfigshare.com In animal models, oral administration of this derivative was shown to significantly reduce viral loads. nih.gov

The mechanism of action for many indole-based antivirals involves the inhibition of key viral enzymes or processes. For instance, some indole derivatives act as entry and fusion inhibitors, preventing the virus from entering host cells. nih.gov Others, like the octahydroindole derivative 28f , target viral proteases essential for the viral life cycle. nih.gov Research on other indole compounds, such as 3-methyleneoxindole, has shown that they can interfere with the translation of viral messenger RNA by binding to host cell ribosomes, thereby preventing the synthesis of viral proteins. nih.gov

Table 1: Antiviral Activity of an Octahydroindole-Based Peptidomimetic Derivative (Compound 28f)

| Virus | Assay | EC₅₀ (μM) |

|---|---|---|

| HCoV-OC43 | Antiviral Activity | 0.027 - 4.41 |

| SARS-CoV-2 | Antiviral Activity | 0.027 - 4.41 |

| EV71 | Antiviral Activity | Potent |

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of a drug that gives half-maximal response.

These findings underscore the potential of the this compound scaffold as a basis for the development of novel antiviral therapeutics with specific mechanisms of action.

Anticancer Activity (Cell-Line Based Mechanisms)

Derivatives of 3-phenyl-1H-indole have been the subject of significant research in the development of novel anticancer agents, with studies elucidating their mechanisms of action in various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).

One of the primary mechanisms of action for certain 3-phenyl-1H-indole derivatives is the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically in the G2/M phase, and subsequently lead to apoptosis (programmed cell death). nih.gov For example, a furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide derivative has been shown to be a potent inhibitor of tubulin polymerization and to cause G2/M phase arrest in the A549 cell line. nih.gov

Another important anticancer mechanism associated with indole derivatives is the inhibition of topoisomerase II. nih.gov This enzyme plays a vital role in DNA replication and repair. Its inhibition leads to DNA damage and ultimately, cell death. Certain 3-methyl-2-phenyl-1H-indoles have demonstrated high potency against HeLa and other cancer cell lines through this mechanism. nih.gov

The cytotoxic effects of various indole-based compounds have been evaluated in numerous cancer cell lines. For instance, novel indolyl-chalcone derivatives have been shown to inhibit the growth of A549 lung cancer cells by inducing apoptosis and activating the Nrf-2/HO-1 pathway. nih.gov Similarly, studies on 1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazone] derivatives have detailed their cytotoxic effects and cell death mechanisms in HeLa cells. dergipark.org.trresearchgate.net

Table 2: Anticancer Activity of Selected 3-Phenyl-1H-Indole Derivatives

| Compound Type | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide | A549 | Tubulin polymerization inhibition, G2/M phase arrest | nih.gov |

| 3-Methyl-2-phenyl-1H-indoles | HeLa, A2780, MSTO-211H | Topoisomerase II inhibition | nih.gov |

| Indolyl-chalcone derivatives | A549 | Apoptosis induction, Nrf-2/HO-1 pathway activation | nih.gov |

| 1H-indole-2,3-dione thiosemicarbazone derivatives | HeLa | Cytotoxicity, various cell death mechanisms | dergipark.org.trresearchgate.net |

This table summarizes the activities of derivatives of 3-phenyl-1H-indole, not the octahydro form.

While much of the research has focused on 3-phenyl-1H-indole, the findings suggest that the core structure is a viable pharmacophore for the development of anticancer drugs with specific cell-based mechanisms. Further investigation into the octahydro variant is warranted to determine its potential in this therapeutic area.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving the equations of motion for a system, MD simulations can provide a detailed view of molecular behavior, including conformational changes, interactions with other molecules like solvents or biological targets, and thermodynamic properties.

Currently, there are no specific molecular dynamics simulation studies published in the available literature that focus exclusively on 3-phenyl-octahydro-1H-indole. Such studies would be valuable for understanding the conformational flexibility of the saturated octahydro-indole ring system and the orientation of the phenyl substituent. This information could shed light on how the molecule might interact with biological receptors or its behavior in different solvent environments. For related compounds, like derivatives of the unsaturated indole (B1671886) core, MD simulations have been used to explore binding modes with therapeutic targets such as enzymes. mdpi.com For example, simulations can reveal key interactions, like hydrogen bonds or π-π stacking, that stabilize a ligand-protein complex. mdpi.com

Cheminformatics and Predictive Modeling

Cheminformatics involves the use of computational and informational techniques to address problems in the field of chemistry. mdpi.com This includes the analysis of large chemical datasets, the development of quantitative structure-activity relationship (QSAR) models, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Specific cheminformatics analyses or predictive models for this compound are not found in the reviewed literature. However, general principles of cheminformatics could be applied to this molecule. For instance, predictive models are often built using data from a series of related compounds. nih.gov A study on 3-phenyl-1H-indole derivatives, for example, utilized pharmacodynamic modeling to analyze their antimycobacterial activity. nih.gov Such models correlate structural features with biological activity, although steric components appeared more influential than electronic characteristics in that particular study. nih.gov

For this compound, a predictive modeling approach would involve:

Descriptor Calculation : Computing various molecular descriptors that quantify its physicochemical properties (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors).

Model Application : Using established QSAR or machine learning models to predict biological activities (e.g., receptor binding affinity, enzyme inhibition) or ADMET properties.

Without experimental data for this compound itself, any such modeling would be purely predictive and based on its structural similarity to compounds for which data is available.

Below is a table of predicted physicochemical properties for this compound, which would be foundational for any cheminformatics study.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₉N |

| Molecular Weight | 201.31 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 201.151749615 g/mol |

| Topological Polar Surface Area | 12.0 Ų |

| Heavy Atom Count | 15 |

Note: These values are computationally predicted and have not been experimentally verified.

Advanced Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of "3-phenyl-octahydro-1H-indole". Unlike standard mass spectrometry, HRMS provides high-accuracy mass measurements, typically to within 5 ppm, which allows for the unequivocal confirmation of the molecular formula.

For "this compound" (C₁₄H₁₉N), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 202.1596 Da. HRMS analysis, often employing techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, can verify this mass with a high degree of confidence, thereby distinguishing it from other potential isobaric compounds.

Table 1: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₁₄H₂₀N⁺ | 202.1596 |

| [M+Na]⁺ | C₁₄H₁₉NNa⁺ | 224.1415 |

Note: The data in this table is theoretical and serves as a reference for expected HRMS results.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of "this compound" in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is employed to assign all proton and carbon signals and to establish the connectivity within the molecule.

Based on the known ¹H and ¹³C NMR data for the parent "octahydro-1H-indole" scaffold, the introduction of a phenyl group at the C3 position is expected to significantly influence the chemical shifts of the neighboring protons and carbons. The protons on the phenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm), while the protons on the saturated octahydro-indole core would be found in the aliphatic region. The proton at C3, being adjacent to the phenyl group, would likely be deshielded and appear at a downfield chemical shift compared to the corresponding proton in the unsubstituted ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | Aliphatic region | Aliphatic region |

| C3 | Downfield aliphatic region | ~45-55 |

| C3a | Aliphatic region | Aliphatic region |

| C4 | Aliphatic region | Aliphatic region |

| C5 | Aliphatic region | Aliphatic region |

| C6 | Aliphatic region | Aliphatic region |

| C7 | Aliphatic region | Aliphatic region |

| C7a | Aliphatic region | Aliphatic region |

| Phenyl-C' | - | Aromatic region |

| Phenyl-H' | Aromatic region (7.0-7.5) | - |

Note: These are predicted chemical shift ranges and would require experimental verification.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. nih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For "this compound," COSY would reveal the spin systems within the saturated rings, allowing for the tracing of proton-proton connectivities along the carbon backbone. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the phenyl group to the C3 position of the octahydro-indole ring.

High-Performance Liquid Chromatography (HPLC) is a key technique for determining the stereochemical purity of "this compound," which contains multiple chiral centers. Chiral HPLC, utilizing a chiral stationary phase (CSP), is capable of separating enantiomers and diastereomers.

The selection of the appropriate chiral stationary phase is critical and often involves screening various types of columns, such as those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) or cyclodextrins. hplc.eu The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the stereoisomers. The separation is based on the differential interactions of the enantiomers with the chiral stationary phase, leading to different retention times. For non-chromophoric compounds like "this compound," a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be employed if UV detection is not sufficiently sensitive.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the N-H bond in the secondary amine of the octahydro-indole ring would be indicated by a moderate absorption band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the saturated aliphatic rings would appear just below 3000 cm⁻¹, while the C-H stretching of the aromatic phenyl ring would be observed slightly above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations of the monosubstituted phenyl group would result in strong absorptions in the 690-770 cm⁻¹ range. researchgate.net

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1020 - 1250 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and the precise three-dimensional conformation of a molecule in the solid state. To perform this analysis, a suitable single crystal of "this compound" must be grown.

If a crystal structure is obtained, it provides a wealth of information, including:

Absolute Stereochemistry: For a chiral molecule, X-ray crystallography can determine the absolute configuration (R or S) of each stereocenter, which is crucial for understanding its biological activity.

Conformation: The analysis reveals the preferred conformation of the fused ring system (e.g., chair, boat) and the orientation of the phenyl substituent.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles provide insight into the molecular geometry.

Currently, there is no publicly available crystal structure for "this compound." However, the technique remains the gold standard for unambiguous stereochemical and conformational assignment should a suitable crystal be obtained.

Future Research Directions and Challenges

Development of Highly Stereoselective Synthetic Routes

A significant challenge in the synthesis of substituted octahydro-1H-indoles is the precise control of stereochemistry. The development of catalytic enantioselective methods to generate stereogenic centers, particularly at the alpha position to the indole (B1671886) nitrogen, remains a key objective. nih.gov Future research will likely focus on overcoming the long-standing difficulties in site selectivity for functionalizing the indole core, which contains multiple C-H bonds. researchgate.net

Advancements in this area involve the use of novel catalyst systems. For instance, chiral cobalt hydride catalysis has shown promise for the asymmetric hydroalkylation of alkenes to create α,α-dialkyl indoles with high enantioselectivity. nih.gov Similarly, hybrid metallobiocatalytic cascades, which combine metal-catalyzed reactions like Michael additions with enzyme-mediated stereoselective reductions, offer a pathway to chiral indole derivatives. acs.org

Table 1: Examples of Catalytic Systems for Indole Functionalization

| Catalytic System | Reaction Type | Key Advantage |

|---|---|---|

| Chiral Cobalt Hydride | Asymmetric Hydroalkylation | High enantioselectivity for α,α-dialkyl indoles. nih.gov |

| Palladium(II) Acetate (B1210297) / dppm | Direct Arylation (C-H Functionalization) | High regioselectivity for 3-substituted indoles. nih.govresearchgate.net |

| Metal-Organic Frameworks (MOFs) + Ketoreductases (KREDs) | Michael Addition + Asymmetric Reduction | Stereocomplementary selectivity for chiral indoles. acs.org |

The ongoing challenge is to adapt and refine these methods to achieve the specific stereochemical configurations required for complex targets like the diastereomers of 3-phenyl-octahydro-1H-indole.

Exploration of New Chemical Reactivity Modalities

The indole scaffold's reactivity is well-documented, with the C3-position being particularly nucleophilic, facilitating electrophilic aromatic substitutions to create a variety of 3-substituted derivatives. nih.gov Future research will aim to uncover novel reactivity patterns that allow for more complex and efficient molecular construction.

One area of exploration is the use of unconventional promoters to alter reactivity. For example, elemental sulfur has been shown to not only act as an oxidant but also to accelerate the reactivity of the indole's 3-position in cross-cyclization reactions. rsc.org Another avenue involves leveraging ring-opening reactions of precursors like aryl triazoles to generate intermediates that subsequently cyclize into indole derivatives, offering a novel synthetic pathway. mdpi.com The development of new catalytic approaches for synthesizing 3-substituted indoles remains a vibrant field, with various methods being explored to enhance reaction efficiency, selectivity, and sustainability. rsc.org These new modalities could provide more direct and innovative routes to functionalized octahydro-1H-indoles.

Design and Synthesis of Advanced Octahydro-1H-Indole Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally diverse compound libraries to explore new areas of chemical space and identify novel biological functions. nih.govcam.ac.uk The octahydro-1H-indole scaffold is an excellent starting point for DOS due to its prevalence in bioactive natural products and its three-dimensional complexity. researchgate.netcam.ac.uk